Cas no 130912-49-1 (3-(aminomethyl)hexanoic acid)

3-(aminomethyl)hexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)hexanoic acid
- CHEMBL308749
- AKOS006341786
- SCHEMBL2224966
- 130912-49-1
- EN300-1866606
-
- インチ: 1S/C7H15NO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
- InChIKey: CSQXCIBCEWZDNV-UHFFFAOYSA-N
- ほほえんだ: OC(CC(CN)CCC)=O
計算された属性
- せいみつぶんしりょう: 145.110278721g/mol
- どういたいしつりょう: 145.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 63.3Ų
3-(aminomethyl)hexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1866606-0.25g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1866606-10.0g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1866606-2.5g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1866606-0.5g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1866606-1g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1866606-0.05g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1866606-5.0g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1866606-10g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 10g |
$2393.0 | 2023-09-18 | ||
Enamine | EN300-1866606-1.0g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1866606-0.1g |
3-(aminomethyl)hexanoic acid |
130912-49-1 | 0.1g |
$490.0 | 2023-09-18 |
3-(aminomethyl)hexanoic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
3-(aminomethyl)hexanoic acidに関する追加情報
3-(Aminomethyl)hexanoic Acid (CAS No. 130912-49-1): Properties, Applications, and Market Insights
3-(Aminomethyl)hexanoic acid (CAS No. 130912-49-1) is a specialized organic compound with a growing presence in pharmaceutical and biochemical research. This molecule, characterized by its aminomethyl functional group attached to a hexanoic acid backbone, has garnered attention for its unique structural properties and versatile applications. In this comprehensive overview, we explore its chemical characteristics, synthesis pathways, industrial uses, and emerging trends in scientific research.
The molecular structure of 3-(aminomethyl)hexanoic acid features a six-carbon aliphatic chain with both carboxylic acid and amino functional groups. This bifunctional nature makes it valuable as a building block in organic synthesis, particularly in the development of peptide mimetics and drug intermediates. Recent studies highlight its potential in creating novel bioactive compounds, aligning with current research trends in targeted drug delivery systems and precision medicine approaches.
From a synthetic chemistry perspective, 3-(aminomethyl)hexanoic acid CAS 130912-49-1 can be prepared through several routes, including the reductive amination of corresponding keto acids or via enzymatic conversion methods. The compound's chiral purity is particularly important for pharmaceutical applications, where enantioselective synthesis methods are often employed. This aligns with the pharmaceutical industry's increasing focus on stereochemically pure intermediates, a hot topic in current API development discussions.
In biochemical applications, 3-(aminomethyl)hexanoic acid serves as a valuable precursor for unnatural amino acids and peptide modifications. Its structural flexibility allows incorporation into various bioconjugates, making it relevant to cutting-edge research in biologics engineering and therapeutic proteins. These applications connect directly to trending topics in biotechnology, such as next-generation biologics and protein-based therapeutics.
The commercial landscape for 3-(aminomethyl)hexanoic acid 130912-49-1 reflects growing demand from both academic and industrial sectors. Market analysis indicates increasing procurement for research-grade chemicals and GMP-standard intermediates, particularly from pharmaceutical companies engaged in novel drug development. Current supply chain dynamics show preference for suppliers offering comprehensive analytical documentation and custom synthesis capabilities.
Quality control aspects of 3-(aminomethyl)hexanoic acid production emphasize rigorous spectroscopic characterization (including NMR and mass spectrometry) and chromatographic purity assessment. These quality parameters are critical for researchers investigating the compound's potential in structure-activity relationship studies, a prominent theme in contemporary medicinal chemistry research. The compound's stability profile and solubility characteristics also make it suitable for various formulation studies.
Environmental and regulatory considerations for 3-(aminomethyl)hexanoic acid CAS No. 130912-49-1 follow standard protocols for amino acid derivatives. The compound's biodegradability profile and eco-toxicity data are increasingly important factors in procurement decisions, reflecting broader industry trends toward green chemistry principles and sustainable sourcing practices.
Future research directions for 3-(aminomethyl)hexanoic acid may explore its potential in metal-chelating applications or as a component in smart biomaterials. These possibilities align with emerging interests in functional materials and bioinspired chemistry. The compound's structural features suggest untapped potential in molecular recognition systems and supramolecular chemistry applications.
For researchers and procurement specialists seeking high-purity 3-(aminomethyl)hexanoic acid, key considerations include supplier reliability, batch-to-batch consistency, and availability of custom derivatives. The current market shows particular demand for isotope-labeled versions of the compound to support advanced metabolic studies and tracer applications in biochemical research.
In summary, 3-(aminomethyl)hexanoic acid (130912-49-1) represents a versatile chemical building block with significant potential across multiple scientific disciplines. Its unique structural features and adaptable chemistry position it well for future applications in drug discovery, biomaterials development, and specialty chemical synthesis. As research continues to uncover new applications, this compound is likely to maintain its relevance in cutting-edge scientific innovation.
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